3-Fluoro-N-(2-fluorobenzyl)-2-methylaniline
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Overview
Description
3-Fluoro-N-(2-fluorobenzyl)-2-methylaniline is a fluorinated aromatic amine compound It is characterized by the presence of two fluorine atoms attached to the benzyl and aniline moieties, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-(2-fluorobenzyl)-2-methylaniline typically involves the reaction of 3-fluoro-2-methylaniline with 2-fluorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-N-(2-fluorobenzyl)-2-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-N-(2-fluorobenzyl)-2-methylaniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its use in the development of advanced materials with unique electronic and optical properties.
Agrochemicals: It serves as an intermediate in the synthesis of herbicides and pesticides.
Mechanism of Action
The mechanism of action of 3-Fluoro-N-(2-fluorobenzyl)-2-methylaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atoms in the compound can enhance its binding affinity and selectivity towards these targets. The exact molecular pathways involved can vary based on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-N-(2-fluorobenzyl)aniline
- 3-Fluoro-N-(2-fluorobenzyl)-4-methylaniline
- 3-Fluoro-N-(2-fluorobenzyl)-5-nitroaniline
Uniqueness
3-Fluoro-N-(2-fluorobenzyl)-2-methylaniline is unique due to the specific positioning of the fluorine atoms and the methyl group on the aromatic ring. This unique structure can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
3-fluoro-N-[(2-fluorophenyl)methyl]-2-methylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N/c1-10-12(15)7-4-8-14(10)17-9-11-5-2-3-6-13(11)16/h2-8,17H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZAPAIQNVPCEAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)NCC2=CC=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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